

Technical Guide: Spectroscopic Analysis of C13H11Cl3N4OS

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Compound of Interest		
Compound Name:	C13H11Cl3N4OS	
Cat. No.:	B15173717	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel chemical entity **C13H11Cl3N4OS**. Due to the absence of publicly available experimental data for this specific molecular formula, this document presents a detailed analysis of a plausible hypothetical structure, N-(4-chlorophenyl)-2-(5-(2-chloroethyl)-4H-1,2,4-triazol-3-ylthio)acetamide. This guide is intended to serve as a practical framework for researchers encountering novel compounds, detailing the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation. The methodologies, data interpretation, and visualization of experimental workflows are presented to facilitate a deeper understanding of the analytical processes involved in chemical characterization.

Hypothetical Structure Elucidation

Given the molecular formula **C13H11Cl3N4OS**, a plausible chemical structure was conceived to satisfy the valency of each atom and the degree of unsaturation. The proposed structure is N-(4-chlorophenyl)-2-(5-(2-chloroethyl)-4H-1,2,4-triazol-3-ylthio)acetamide.

Chemical Structure:



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Molecular Formula: **C13H11Cl3N4OS** IUPAC Name: N-(4-chlorophenyl)-2-(5-(2-chloroethyl)-4H-1,2,4-triazol-3-ylthio)acetamide Molecular Weight: 393.68 g/mol

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the proposed structure.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
10.30	Singlet	1H	-NH- (amide)
7.65	Doublet	2H	Ar-H (ortho to -NH)
7.40	Doublet	2H	Ar-H (meta to -NH)
4.05	Singlet	2H	-S-CH ₂ -C=O
3.90	Triplet	2H	-CH ₂ -Cl
3.20	Triplet	2H	Triazole-CH2-

¹³C NMR Spectroscopy



The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)	Assignment
168.5	C=O (amide)
155.0	Triazole C-S
152.3	Triazole C-CH2
136.8	Ar-C (C-NH)
131.5	Ar-C (C-Cl)
129.2	Ar-CH (meta to -NH)
121.0	Ar-CH (ortho to -NH)
41.7	-S-CH ₂ -
35.4	-CH ₂ -Cl
30.1	Triazole-CH2-

Mass Spectrometry (MS)

The predicted mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
392/394/396	30:30:10	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (isotopic pattern for 2 Cl)
265/267	40:13	[M - C7H6CIN]+
127/129	100:33	[C ₆ H ₄ CIN] ⁺
111/113	60:20	[C ₆ H ₄ Cl] ⁺
90	50	[C ₆ H ₄ N] ⁺



Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-dimensional ¹H NMR spectrum with a spectral width of 0-12 ppm.
 - Use a pulse angle of 30 degrees and a relaxation delay of 1 second.
 - Accumulate 16 scans for a good signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum with a spectral width of 0-200 ppm.
 - Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
 - Accumulate 1024 scans.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra and perform baseline correction.



- Reference the spectra to the residual solvent peak (DMSO-d₆: $\delta H = 2.50$ ppm, $\delta C = 39.52$ ppm).
- Integrate the peaks in the ¹H NMR spectrum and pick peaks in both spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source.

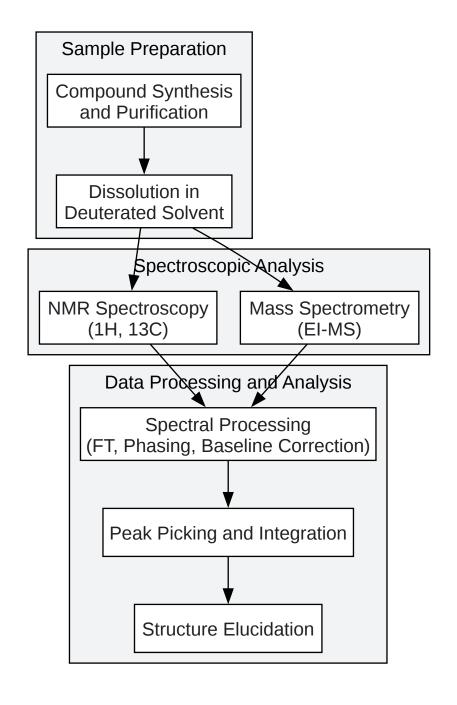
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or after separation by gas chromatography.
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass range of m/z 50-500.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe isotopic patterns.
- Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine atoms.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.





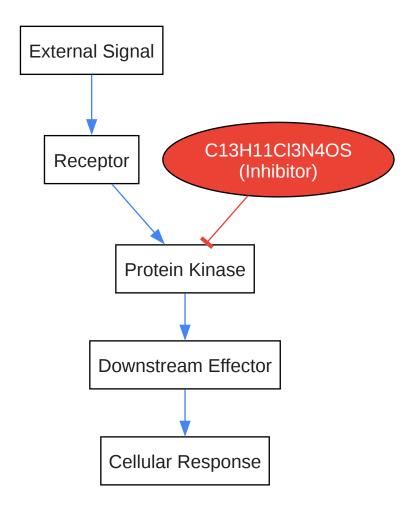
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Caption: Spectroscopic Analysis Workflow.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a molecule with the structural features of **C13H11Cl3N4OS** might act as an inhibitor of a protein kinase.





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Caption: Hypothetical Kinase Inhibition Pathway.

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